2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C21H20N6O4S and its molecular weight is 452.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivatives
One of the primary applications of compounds related to 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is in chemical synthesis. For example, the synthesis of 4-Aryl-5-nitro-1,2,3-triazoles, which include compounds with similar structures, has been described as a method for producing substances with potential pharmacological applications, such as antifungal and tuberculostatic agents (Sheremet et al., 2004). Similarly, the synthesis of novel N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which are structurally related, has been explored for their anticancer properties (Evren et al., 2019).
Catalytic Applications
Compounds similar to this compound are also used in catalysis. For instance, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, a key intermediate in dye production, demonstrates the use of related compounds in green chemistry applications (Zhang, 2008).
Radiosensitizers and Luminescence Applications
The compound N-(2-Methoxyethyl)-2-(3-Nitro-1,2,4-Triazole-1-)Acetamide, which bears structural resemblance, has been studied as a new radiosensitizer, indicating potential applications in medical imaging and therapy (Luo, 2007). Additionally, the synthesis of tetraazamacrocyclic ligands with an N-(methoxy-2-nitrophenyl)acetamide moiety has been explored for their lanthanide-ion luminescence properties, which could have implications in materials science and bioimaging (Andrews et al., 2009).
Antimicrobial and Anti-inflammatory Activities
Compounds structurally related to this compound have been evaluated for their antimicrobial and anti-inflammatory activities. For example, acetamido pyrrolyl azoles, which share a similar backbone, have shown promising results against bacterial and fungal infections, as well as potential in anti-inflammatory applications (Sowmya et al., 2017).
properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4S/c1-31-11-10-26-20(17-12-22-18-5-3-2-4-16(17)18)24-25-21(26)32-13-19(28)23-14-6-8-15(9-7-14)27(29)30/h2-9,12,22H,10-11,13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQFDCUFTJBSSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.